11b-Hydroxyandrost-4-ene-3,17-dione
Overview
Description
11β-Hydroxyandrost-4-ene-3,17-dione, also known as 11β-OHA4, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .
Molecular Structure Analysis
The molecular formula of 11β-Hydroxyandrost-4-ene-3,17-dione is C19H26O3 . The structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of 11β-Hydroxyandrost-4-ene-3,17-dione is 302.4079 g/mol . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Microbial Transformation :
- Faramarzi et al. (2008) describe the transformation of androst-4-en-3,17-dione into various hydroxysteroid derivatives, including 11β-Hydroxyandrost-4-ene-3,17-dione, by the filamentous fungus Mucor racemosus. This study highlights the potential of microbial pathways in steroid modification and production (Faramarzi et al., 2008).
- Dovbnya et al. (2017) discuss a method for obtaining 11α-Hydroxyandrost-4-ene-3,17-dione from natural sterols, such as phytosterols or cholesterol, using a two-step one-pot microbial transformation. This research provides an efficient route for synthesizing this compound from readily available materials (Dovbnya et al., 2017).
Synthesis Methods :
- A synthesis method for 7α-hydroxyandrost-4-ene-3,17-dione is reported by Hossain et al. (1976), providing insights into the chemical synthesis processes relevant to the production of similar steroids (Hossain et al., 1976).
Biochemical Applications :
- The study by Rao et al. (1974) developed a specific antiserum for measuring 11β-Hydroxyandrost-4-ene-3,17-dione by radioimmunoassay (RIA), indicating its potential use in biochemical assays and medical diagnostics (Rao et al., 1974).
- Keiler et al. (2018) investigated the androgen- and estrogen-receptor mediated activities of 4-Hydroxyandrost-4-ene-3,17-dione and its metabolites, demonstrating its biological effects and potential therapeutic applications (Keiler et al., 2018).
Metabolism Studies :
- Goss et al. (1986) identified the glucuronide of 4-Hydroxyandrost-4-ene-3,17-dione as a major urinary and biliary metabolite in patients and rats, providing insight into its metabolism and excretion (Goss et al., 1986).
properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-GBHAUCNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019361 | |
Record name | 11alpha-Hydroxyandrostendione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11b-Hydroxyandrost-4-ene-3,17-dione | |
CAS RN |
564-33-0 | |
Record name | 11alpha-Hydroxyandrostenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11alpha-Hydroxyandrostendione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11.ALPHA.-HYDROXYANDROSTENDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX0E3RB33W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.